molecular formula C13H14O3 B1448231 Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate CAS No. 3118-10-3

Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Cat. No.: B1448231
CAS No.: 3118-10-3
M. Wt: 218.25 g/mol
InChI Key: WWUNGEOMLFJTPZ-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate is a chemical compound with the CAS Number: 3118-10-3 . It has a molecular weight of 218.25 and its molecular formula is C13H14O3 . It is typically stored at 4°C and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14O3/c1-2-16-13(15)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-6,11H,2,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, density, and solubility were not available in the sources I found.

Scientific Research Applications

Photoreaction of Halomethyl Substituted Benzocyclic Ketones with Amines

Ethyl 2-bromomethyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, a related compound to Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate, reacts with amines in aqueous MeCN to afford corresponding ring expansion products (Hasegawa, 1997).

Syntheses of Ethyl 4-Methyl-2, 3, 4, 4α, 5, 6-hexahydrobenzo[f]quinoline-2-carboxylate

The synthesis of ethyl 4-methyl-2, 3, 4, 4α, 5, 6-hexahydrobenzo[f]quinoline-2-carboxylate involves a Mannich reaction and has shown potent oxytocic activity. This study highlights a chemical process related to this compound (Horii et al., 1965).

New Synthetic Approach to Naphtho[1,2‐b]furan

A synthesis of ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate and ethyl 4′-oxospiro[cyclopropane-1,1′(4′H)-naphthalene]-2′-carboxylate derivatives from substituted naphthalen-1-ols and ethyl 2,3-dibromopropanoate was achieved. This research provides insight into the chemical synthesis and reactivity of compounds related to this compound (Arrault et al., 2001).

Effect of Structure on Cycloaddition Reactions

The reaction of homophthalic anhydride with N-(cinnamylidene)tritylamine proceeds as a 3,4-cycloaddition to give 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acids, demonstrating a chemical reaction involving a compound structurally related to this compound (Georgieva et al., 1997).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

ethyl 4-oxo-2,3-dihydro-1H-naphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-2-16-13(15)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUNGEOMLFJTPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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